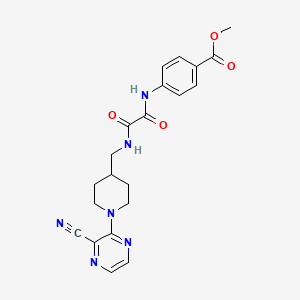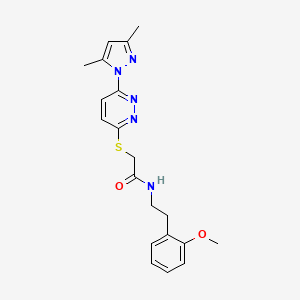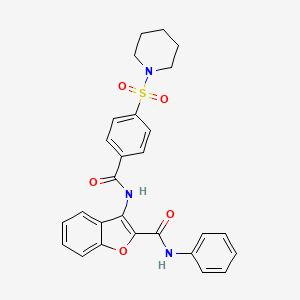![molecular formula C21H25NO4S B2842804 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone CAS No. 1797304-46-1](/img/structure/B2842804.png)
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone, also known as BIA 10-2474, is a small molecule drug candidate that was being developed as a painkiller by the French pharmaceutical company Biotrial. However, during a clinical trial in 2016, the drug caused severe neurological side effects, leading to the death of one participant and serious injuries to others. The incident raised concerns about the safety and efficacy of new drug candidates and highlighted the need for rigorous preclinical testing.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Tandem Ireland-Claisen Rearrangement and Ring-Closing Alkene Metathesis : A study by Barrett et al. (2000) explored the conversion of 4-alkenyl-2-azetidinone systems into beta-lactam dienes using a series of chemical reactions, including Ireland-Claisen ester enolate rearrangement. This process resulted in novel types of bicyclic beta-lactams and further led to tetracyclic systems through Diels-Alder cycloaddition (Barrett et al., 2000).
Antimicrobial Activity of Azetidinones : Singh and Pheko (2008) reported the formation of new 1,3,3-trisubstituted 4-(2'-hydroxyphenyl)-2-azetidinones, which exhibited notable antibacterial and antifungal activities. These compounds were synthesized through selective ester cleavage and were characterized using various analytical and spectral methods (Singh & Pheko, 2008).
Biological and Pharmacological Potency
Design of 2-Azetidinones Scaffold : Jagannadham et al. (2019) discussed the greater interest in the synthesis of 2-azetidinones scaffolds due to their biological and pharmacological potencies. The study particularly focused on sulfonamide rings and derivatives, showcasing their importance in medicinal chemistry (Jagannadham et al., 2019).
Synthesis of 3-Phenyl-clavams and Biological Activity : Research by Cierpucha et al. (2004) synthesized various 3-phenyl-clavams, exhibiting biological activity. These compounds were synthesized using [2+2]cycloaddition of chlorosulfonyl isocyanate to simple vinyl ethers. The biological and chiroptical activities of these clavams were subsequently investigated (Cierpucha et al., 2004).
Structural and Mechanistic Studies
- X-Ray Structural Investigation : A study by Gluziński et al. (1991) focused on the synthesis and structural investigation of 1-(4-Methoxyphenyl)-3-phenoxy-4-methylthio-4- methoxyimino-2-azetidinones. The structural elucidation of these compounds provided insights into their potential applications (Gluziński et al., 1991).
Applications in Ligand Synthesis
- Preparation of CC'N-Osmium Complexes : Casarrubios et al. (2015) reported the degradation of 2-azetidinones to afford CC'N-pincer ligands. The study focused on the synthesis of OsH2(P(i)Pr3)2(CC'N) complexes, which revealed important aspects of quantum mechanical exchange coupling (Casarrubios et al., 2015).
Propiedades
IUPAC Name |
1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4S/c1-16(2)15-27(24,25)20-12-22(13-20)21(23)14-26-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNHOBHVRMOZOBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

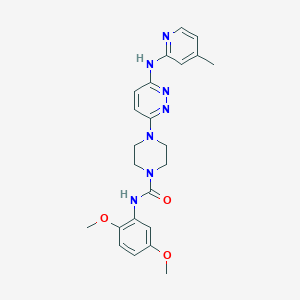

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-phenethylacetamide](/img/structure/B2842724.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2842725.png)

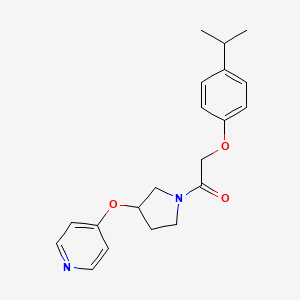

![(1S,5S)-6,6-Dimethyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2842735.png)
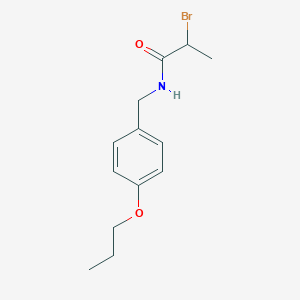
![3-[(Pyridine-3-carbonyl)-amino]-propionic acid](/img/structure/B2842739.png)

